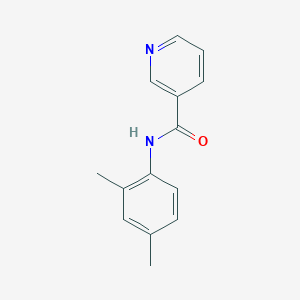
N-(2,4-dimethylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C14H14N2O. It is also known as this compound. This compound is part of the nicotinamide family, which is derived from nicotinic acid. Nicotinamides are known for their wide range of biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)pyridine-3-carboxamide typically involves the reaction of 2,4-dimethylaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
科学的研究の応用
N-(2,4-dimethylphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in modulating biological pathways and potential therapeutic applications.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to influence redox reactions and energy production in cells by acting as a precursor to nicotinamide adenine dinucleotide (NAD+). This compound also affects DNA repair and cellular stress responses .
類似化合物との比較
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
Uniqueness
N-(2,4-dimethylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-6-13(11(2)8-10)16-14(17)12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) |
InChIキー |
ITVBOYBDEGHEHD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B412552.png)
![5-(3-Bromobenzylidene)-3-[(2,5-dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B412553.png)
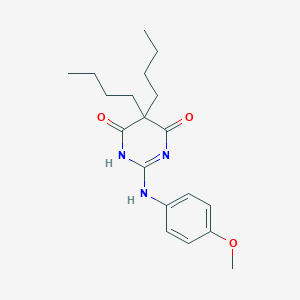
![2-[4-(3-oxo-3-phenyl-1-propenyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B412555.png)
![Butyl 4-[4-(diethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B412557.png)
![Benzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412558.png)
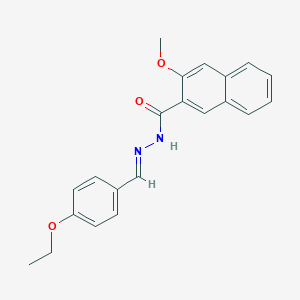
![N-[3,3-bis(3-methylphenyl)-2-phenyl-2,3-dihydro-1H-isoindol-1-ylidene]-N-phenylamine](/img/structure/B412562.png)
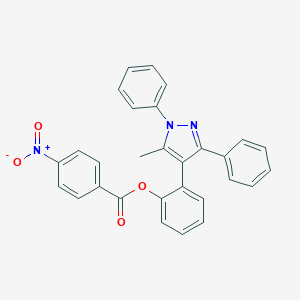

![2-[4-(1-adamantyl)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B412569.png)
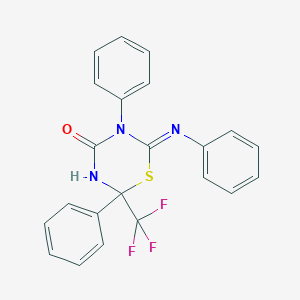
![N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)propanediamide](/img/structure/B412573.png)
![N-[3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B412577.png)
